![molecular formula C10H13N3O4 B2431393 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid CAS No. 1257853-10-3](/img/structure/B2431393.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid, also known as Mocapridine, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine carboxylic acids and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer growth. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in cancer growth.
Biochemical and Physiological Effects:
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been shown to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the study of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid, which could lead to the development of new drugs with similar properties. Additionally, more studies are needed to determine the optimal dosage and administration route of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid for different applications. Finally, the potential use of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid in combination with other drugs for the treatment of cancer and inflammation should be explored.
Métodos De Síntesis
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 2-aminopyrimidine with 2-bromo-2-methylpropionyl chloride. Another method involves the reaction of 2-aminopyrimidine with 2-methylpropanoyl chloride in the presence of triethylamine. The yield of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid using these methods has been reported to be around 60-80%.
Aplicaciones Científicas De Investigación
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-6-4-5-11-7(12-6)8(14)15/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXHQBTXZNECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

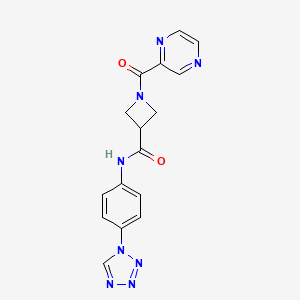
![(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2431312.png)
![N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431314.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431315.png)
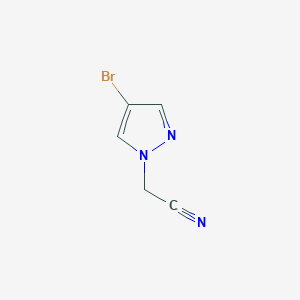
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)benzoate](/img/structure/B2431320.png)
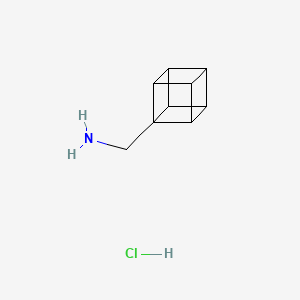
![1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2431324.png)
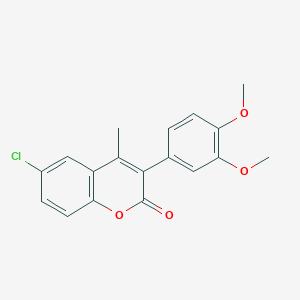
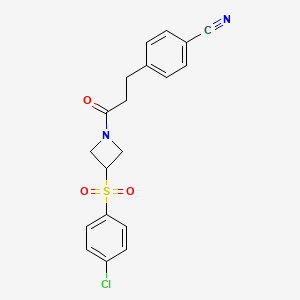
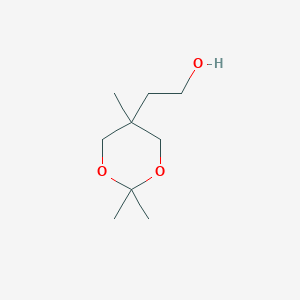
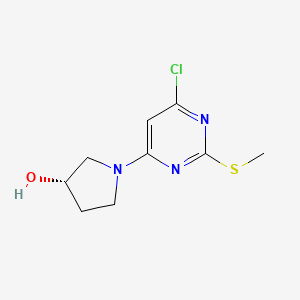
![N-[2-[(1-Cyclopropyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2431332.png)
![5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431333.png)